![molecular formula C12H11N3S B3834672 2-naphthaldehyde thiosemicarbazone CAS No. 24091-06-3](/img/structure/B3834672.png)
2-naphthaldehyde thiosemicarbazone
Overview
Description
2-Naphthaldehyde thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or a mixture of ethanol and water. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiosemicarbazone. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
2-Naphthaldehyde thiosemicarbazone is utilized as a ligand to form metal complexes with various transition metals. These metal complexes exhibit unique properties that can be exploited in catalysis and material science. For instance, it has been shown to form stable complexes with copper, zinc, and nickel ions.
Metal Ion | Complex Stability | Applications |
---|---|---|
Copper | High | Catalysis |
Zinc | Moderate | Biological studies |
Nickel | Variable | Material science |
The compound has demonstrated significant biological activities, particularly as an anticancer agent. It inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis, thus inducing apoptosis in cancer cells. Its potential as an antiviral agent has also been noted, particularly against herpes simplex virus (HSV-1) through the induction of ribonucleotide reductase inactivation .
Biological Activity | Mechanism | Target |
---|---|---|
Anticancer | Inhibition of ribonucleotide reductase | Cancer cells |
Antiviral | Inactivation of HSV-1 | Viral replication |
Industrial Applications
In industrial settings, this compound is employed in the development of fluorescent probes for imaging applications. Its ability to form stable metal complexes enhances its utility in bioimaging techniques.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various thiosemicarbazones, including this compound. The results indicated that the compound significantly inhibited the growth of several cancer cell lines by inducing oxidative stress and apoptosis .
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Demonstrated lower IC50 values compared to other tested compounds.
Case Study 2: Coordination Complexes
Research on the extraction behavior of thorium (IV) using this compound revealed that it forms stable complexes that enhance extraction efficiency from aqueous solutions. The study highlighted that the ligand's concentration directly influences the extraction rate .
- Extraction Conditions : Maximum extraction at pH = 1
- Equilibrium Constants : Log K values ranged from 6.921 to 8.862 depending on the donor used.
Mechanism of Action
The mechanism of action of 2-naphthaldehyde thiosemicarbazone involves its ability to chelate metal ions and interact with biological targets. The compound can bind to metal ions such as copper, zinc, and nickel, forming stable complexes. These metal complexes can inhibit the activity of enzymes by binding to their active sites or interfering with their function. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis .
Comparison with Similar Compounds
2-Naphthaldehyde thiosemicarbazone can be compared with other thiosemicarbazones, such as:
2-Hydroxy-3-naphthaldehyde thiosemicarbazone: This compound has similar fluorescent properties and is used in imaging applications.
Salicylaldehyde thiosemicarbazone: Known for its anticancer and antiviral activities.
Pyridine-2-carbaldehyde thiosemicarbazone: Used as a ligand in coordination chemistry and exhibits antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which allow it to form stable metal complexes and exhibit diverse biological activities.
Biological Activity
2-Naphthaldehyde thiosemicarbazone (2-NapTS) is an organic compound belonging to the thiosemicarbazone class, known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by its ability to chelate metal ions and interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structure and Reactivity
The general formula for thiosemicarbazones is , where and are typically aromatic or aliphatic groups. The naphthalene ring structure of 2-NapTS contributes to its increased hydrophobicity, influencing its biological activity.
Mechanism of Action:
- Metal Ion Chelation: 2-NapTS can bind to metal ions such as copper, zinc, and nickel, forming stable complexes. These complexes can inhibit enzyme activity by binding to their active sites or interfering with their function.
- Induction of Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) through mechanisms involving reactive oxygen species (ROS).
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of 2-NapTS. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. The cytotoxic effects are often attributed to its ability to chelate transition metals that are essential for cancer cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
HeLa (cervical cancer) | 12.3 | Metal ion chelation |
A549 (lung cancer) | 20.0 | ROS generation |
Antibacterial Activity
2-NapTS exhibits antibacterial properties against various bacterial strains. Its effectiveness is enhanced when complexed with metal ions, which increases its reactivity and bioavailability.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiviral Activity
Research indicates that thiosemicarbazones, including 2-NapTS, have potential antiviral activity by inhibiting viral replication mechanisms. The exact pathways remain an area of ongoing research.
Case Studies
-
Study on Antitumor Activity:
A study evaluated the cytotoxic effects of 2-NapTS on human breast adenocarcinoma cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, primarily through apoptosis induction mediated by oxidative stress pathways . -
Antibacterial Efficacy:
In another study, the antibacterial activity of 2-NapTS was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a strong inhibitory effect with an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections. -
Metal Complex Studies:
Complexes formed between 2-NapTS and transition metals such as Cu(II) were synthesized and evaluated for their biological activity. These complexes showed enhanced cytotoxicity compared to the free ligand, suggesting that metal coordination significantly boosts the biological efficacy of thiosemicarbazones .
Properties
IUPAC Name |
[(E)-naphthalen-2-ylmethylideneamino]thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-12(16)15-14-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H3,13,15,16)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUDXIKISOSGC-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416251 | |
Record name | 2-Naphthaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-06-3 | |
Record name | NSC106604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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